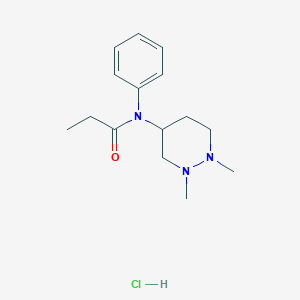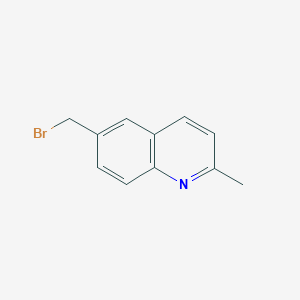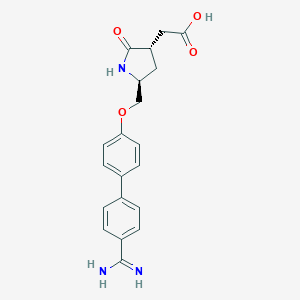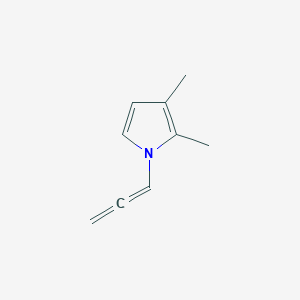
2-Fluoro-1-methyl-1H-indole
Übersicht
Beschreibung
“2-Fluoro-1-methyl-1H-indole” is a chemical compound with the molecular formula C9H8FN . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
The synthesis of indole derivatives, including “2-Fluoro-1-methyl-1H-indole”, often involves a Fischer indolisation–indole N-alkylation sequence . This process is rapid, operationally straightforward, and generally high yielding . It draws upon readily available building blocks such as aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-1-methyl-1H-indole” is based on the indole scaffold, which is a planar bicyclic molecule where a benzene ring is fused to the 2,3-positions of a pyrrole ring . The presence of a fluorine atom and a methyl group at specific positions on the indole ring differentiates this compound from other indole derivatives .
Chemical Reactions Analysis
Indole derivatives, including “2-Fluoro-1-methyl-1H-indole”, undergo various chemical reactions. For instance, electrophilic fluorination of indole has been achieved using reagents like trifluoromethyl hypofluorite (CF3OF) . Other reactions involve the use of cesium fluoroxysulfate (CsOSO3F, CFS) or Selectfluor .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Fluorine-Containing Indoles : Research has led to the synthesis of new fluorine-containing indoles, which have been characterized using various spectroscopic techniques. These compounds demonstrate significant potential for further exploration in scientific research (Nosova et al., 2019).
Catalytic Activity in Organic Synthesis : Indole derivatives have been synthesized via catalytic processes, showcasing the potential of 2-Fluoro-1-methyl-1H-indole in facilitating complex chemical reactions (Rao et al., 2019).
Photophysical Studies : Research into the photophysical properties of various indole derivatives, including their interactions with anions, contributes to the understanding of their potential applications in scientific research (Pereira et al., 2010).
Biological and Pharmacological Applications
Antitumor Activities : Studies have synthesized indole derivatives and evaluated their antitumor activities, revealing that certain compounds show promising results against various cancer cell lines (Houxing, 2009).
Antimicrobial and Antioxidant Activities : Indole derivatives have been evaluated for their antimicrobial and antioxidant properties, highlighting the potential therapeutic applications of these compounds (Sravanthi et al., 2015).
HIV-1 Attachment Inhibition : Indole derivatives have been identified as potent inhibitors of HIV-1 attachment, offering new avenues for antiviral drug development (Wang et al., 2003).
Selective Serotonin Uptake Inhibition : Research has developed new indole derivatives as potent and selective serotonin uptake inhibitors, showcasing the potential for developing new antidepressants (Malleron et al., 1993).
Advanced Material Research
- Fluorescence Quenching and Sensing : Studies on the fluorescence quenching in indoles by excited-state proton transfer, and the development of indole-based probes for selective fluoride ion sensing, indicate applications in material science and sensing technologies (Yu et al., 1992), (Shiraishi et al., 2009).
Wirkmechanismus
While the specific mechanism of action for “2-Fluoro-1-methyl-1H-indole” is not mentioned in the retrieved papers, indole derivatives are known to have diverse biological activities. They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Safety and Hazards
While the specific safety and hazards information for “2-Fluoro-1-methyl-1H-indole” is not available, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-fluoro-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-11-8-5-3-2-4-7(8)6-9(11)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFWUAYMRGTMAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1-methyl-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



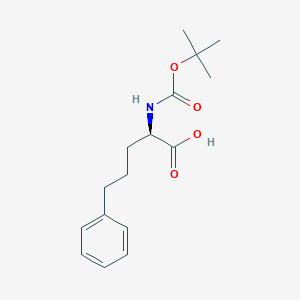
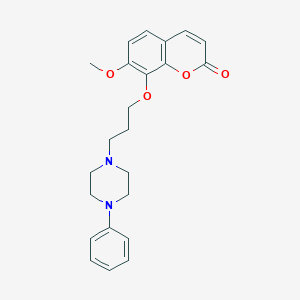
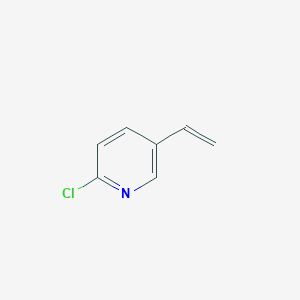


![8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B115536.png)
![6-Methylpyrido[2,3-b]pyrazine](/img/structure/B115538.png)
![[(2,5-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B115539.png)

